N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4/c22-21(23,24)29-18-8-6-15(7-9-18)19(26)25-14-20(27,16-4-2-1-3-5-16)17-10-12-28-13-11-17/h1-9,17,27H,10-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVGQIFDAKNSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine to yield the desired benzamide.
Oxan-4-yl Group Introduction: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the oxan-4-yl moiety reacts with the benzamide core.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, to yield amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the oxan-4-yl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
B. GNF-2-deg-BUMP ()
- Structure: Features a pyrimidinyl-amino group and a polyethylene glycol (PEG)-like chain.
- Synthesis : Utilizes Suzuki-Miyaura coupling for pyrimidine ring formation .
- Key Differences : The extended PEG chain enhances aqueous solubility, whereas the target compound’s oxan-4-yl group balances lipophilicity and rigidity.
D. N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ()
- Structure : Incorporates a thiazole ring and methoxy substituents.
- Key Differences : The thiazole heterocycle introduces additional hydrogen-bonding sites, contrasting with the target compound’s tetrahydropyran ring, which may prioritize hydrophobic interactions .
Physicochemical Properties
- IR Spectroscopy : The target compound’s hydroxy group would exhibit νO-H absorption at ~3150–3319 cm⁻¹, similar to hydrazinecarbothioamides in . The trifluoromethoxy group’s νC-O-C is expected near 1240–1250 cm⁻¹, analogous to C=S vibrations in triazole-thiones .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Hydroxy group : Contributes to hydrogen bonding with biological macromolecules.
- Oxan ring : A tetrahydropyran moiety which may influence the compound's conformational flexibility and interactions.
- Trifluoromethoxy group : Enhances lipophilicity and may improve receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
1. Anti-inflammatory Effects
Recent studies have indicated that the compound exhibits anti-inflammatory properties. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
2. Anticancer Potential
Research indicates that this compound may possess anticancer activity. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including colorectal and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 1: Anti-inflammatory Activity
In a study published in Pharmaceutical Research, the compound was evaluated for its ability to inhibit IL-6 and TNF-alpha release in macrophages. The results showed a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
A study conducted on human colorectal cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as a potential anticancer therapeutic .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves:
Formation of the oxane (tetrahydropyran) ring via cyclization of diols or epoxides under acid catalysis .
Amidation : Coupling the oxane-containing intermediate with 4-(trifluoromethoxy)benzoyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Optimization : Key parameters include solvent choice (e.g., acetonitrile for polar intermediates), temperature control to avoid decomposition, and catalyst selection (e.g., silver triflate for intramolecular additions). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are essential for structural characterization, and what data confirm the compound’s identity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.4–7.6 ppm confirm aromatic protons; δ 3.5–4.2 ppm indicate oxane ring and hydroxyethyl groups .
- ¹³C NMR : Signals near δ 120–125 ppm verify the trifluoromethoxy group (-OCF₃) .
- IR Spectroscopy : A strong absorption band ~1700 cm⁻¹ confirms the amide carbonyl (C=O) stretch .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 412.3) validate the molecular formula .
Q. What preliminary biological screening approaches are used to assess this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
- Cell-Based Viability Tests : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
Control for Experimental Variables : Standardize cell lines, assay conditions (pH, temperature), and compound purity (>95% by HPLC).
Dose-Response Repetition : Perform triplicate experiments with staggered concentrations to identify EC₅₀/IC₅₀ consistency .
Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify downstream targets, clarifying if observed effects are direct or indirect .
- Example: Discrepancies in cytotoxicity may arise from differential metabolite uptake; LC-MS/MS can quantify intracellular compound levels .
Q. What strategies improve the compound’s bioavailability through structural modification?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce logP from ~3.5 to <2.5, enhancing aqueous solubility .
- Prodrug Design : Mask the hydroxy group with acetyl or phosphate esters to improve membrane permeability, with enzymatic cleavage in target tissues .
- Co-Crystallization : Formulate with cyclodextrins or liposomes to enhance dissolution rates in pharmacokinetic studies .
Q. How can computational methods guide the optimization of reaction pathways for scale-up synthesis?
- Methodological Answer :
- DFT Calculations : Model transition states to identify rate-limiting steps (e.g., amide bond formation energy barriers) .
- Retrosynthetic Analysis : Tools like Synthia™ propose alternative routes using cheaper reagents (e.g., replacing silver triflate with FeCl₃) .
- Process Simulation : Use Aspen Plus® to optimize solvent recovery and reduce waste in multi-step syntheses .
Q. What advanced techniques elucidate the compound’s interaction with biological targets at the atomic level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to resolve binding modes .
- Cryo-EM : Visualize interactions with large complexes (e.g., ion channels) at near-atomic resolution .
- NMR Titration : Monitor chemical shift perturbations in ¹⁵N-labeled proteins to map binding sites .
Data Contradiction and Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data?
- Methodological Answer :
- Standardize Protocols : Ensure identical instrumentation (e.g., same NMR field strength) and calibration standards.
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted benzoyl chloride) that may skew thermal data .
- Collaborative Validation : Cross-check data with independent labs using shared batches .
Notes on Safety and Handling
- Critical Hazard : The compound’s trifluoromethoxy group may release HF under high heat; use PTFE-lined equipment and conduct reactions in fume hoods .
- Storage : Store at -20°C in amber vials to prevent photodegradation of the oxane ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
